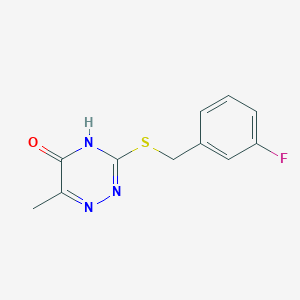

3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

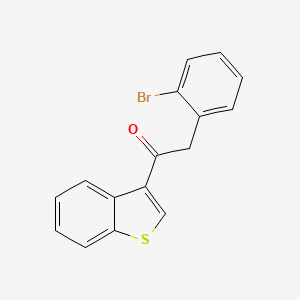

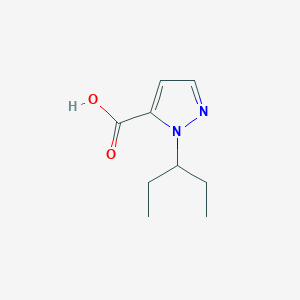

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The 3-fluorobenzyl group would add aromaticity to the molecule, and the sulfur atom would likely contribute to the reactivity of the compound .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The presence of the sulfur atom could make the compound susceptible to oxidation reactions. The 1,2,4-triazine ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of 1,2,4-triazine derivatives involves various methods, including the reaction of ammonia with bismethylthio-, dithioxo-, or methylthio-thioxo-triazines and the treatment of oxo-triazine with phenyl phosphorodiamidate, indicating a foundation for developing compounds like 3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one (Wasti & Joullié, 1976).

Biological Activities and Applications

Antimicrobial Activity : Certain 1,2,4-triazine derivatives have been evaluated for their antimicrobial properties. For example, compounds synthesized from reactions involving triazine and various reagents demonstrated significant antimicrobial activity (Sareen, Khatri, Jain, & Sharma, 2006).

Antiviral and Antitumor Potential : Imidazo[1,5-a]-1,3,5-triazine derivatives, incorporating benzyl and methylbenzyl groups, were explored for their inhibitory effects against ortho- and paramyxoviruses, highlighting their potential as antiviral agents. The synthesis process and the specific structural units necessary for biological activity were detailed, suggesting avenues for designing compounds with enhanced efficacy (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

HIV-1 Activity Inhibition : Fluorine-substituted 1,2,4-triazinones were synthesized and evaluated as potential inhibitors of HIV-1 activity. These compounds, through alkylation, amination, and oxidation processes, have shown promising results in inhibiting HIV-1, highlighting the compound's utility in antiviral research (Makki, Abdel-Rahman, & Khan, 2014).

Direcciones Futuras

The study and development of 1,2,4-triazine derivatives is a vibrant field of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery. Future research could involve exploring the biological activity of this compound, optimizing its structure for improved potency and selectivity, and investigating its mechanism of action .

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHOBVBTYZELAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/no-structure.png)

![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)